1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methoxy-4-nitrophenyl)urea - 1796902-28-7

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methoxy-4-nitrophenyl)urea

Catalog Number: EVT-3150855
CAS Number: 1796902-28-7
Molecular Formula: C24H21N5O5
Molecular Weight: 459.462
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S,3R)-3-(3,4-Difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-((3S)-1-methyl-2-oxo-5- phenyl-2,3-dihydro-1H-benzo[e][1,4]-diazepin-3-yl)butyramide

    Compound Description: This compound is a potent gamma-secretase inhibitor designed for potential use in Alzheimer's disease. It demonstrated excellent in vitro potency with an IC50 of 0.06 nM [].

    Relevance: This compound shares a similar core structure with 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methoxy-4-nitrophenyl)urea. Both possess the (S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl moiety, differing primarily in the substituents at the amide nitrogen.

(3R)-N-(1-(tert-Butylcarbonylmethyl)-2,3-dihydro-2-oxo-5-(2-pyridyl)-1H-1,4-benzodiazepin-3-yl)-N'-(3-(methylamino)phenyl)urea (YF476)

    Compound Description: YF476 is a potent and orally active gastrin/CCK-B receptor antagonist. It demonstrated excellent oral bioavailability and an ED50 of 21 nmol/kg orally in dogs and was under clinical investigation for gastro-oesophagal reflux disease (GORD) [].

    Relevance: YF476 and 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methoxy-4-nitrophenyl)urea share the core structure of a substituted 1,4-benzodiazepin-2-one with a urea linker at the 3-position. They differ in their specific substituents on the benzodiazepine ring and the urea group.

3-[(4H-pyrrolo(3,2,1-ij]-5,6-dihydroquinoline-2-carbonyl)-amino]-8- methoxy-1-methyl-2-oxo-5-phenyl-1H-2,3-dihydro-1,4-benzodiazepine

    Compound Description: This compound is a cholecystokinin antagonist [].

    Relevance: This compound shares a very similar structure with 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methoxy-4-nitrophenyl)urea. Both possess the 1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine core. They differ in the substituent at the 3-position where the target compound has a urea linker, and this related compound has a carboxamide linker.

3-(8-methoxy-1-methyl-2-oxo-7-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-5-yl)benzamide (ND7001)

    Compound Description: ND7001 is a phosphodiesterase-2 (PDE2) inhibitor that has shown anxiolytic effects in mice by increasing cGMP signaling in neurons [].

    Relevance: ND7001 and 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methoxy-4-nitrophenyl)urea both belong to the 1,4-benzodiazepine class and share the 1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin scaffold. They differ in the substituents and their positions on the core benzodiazepine ring.

[3H]L-365,260, [(3R-(+)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4- benzodiazepin-3-yl)-N'-(3-methylphenyl)urea]

    Compound Description: [3H]L-365,260 is a potent and selective nonpeptide brain cholecystokinin (CCK-B) and gastrin receptor antagonist radioligand. It exhibits high affinity for the CCK-B receptor and is used to study these receptors in the brain [, ].

    Relevance: This compound is structurally similar to 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methoxy-4-nitrophenyl)urea as they both contain the 2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl core. They differ in the substituents on the urea group.

(3S(−)‐N‐(2,3‐dihydro‐1‐methyl‐2‐oxo‐5‐phenyl‐1‐H‐1,4‐benzodiazepin‐3‐yl)‐1H‐indole-2‐carboxamide (MK-329/L364/718)

    Compound Description: MK-329 is a selective cholecystokinin receptor antagonist. It has been shown to antagonize the anorectic effect of (+)‐fenfluramine in rats, suggesting that it may play a role in regulating food intake [].

    Relevance: MK-329 is structurally similar to 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methoxy-4-nitrophenyl)urea, both containing the (S)-2,3-dihydro‐1‐methyl‐2‐oxo‐5‐phenyl‐1‐H‐1,4‐benzodiazepin‐3‐yl moiety. The difference lies in the substituent at the 3-position, where MK-329 has a 1H-indole-2-carboxamide group, while the target compound has a urea group.

[3H]3S[-]-N-[2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4- benzodiazepine-3-yl]-1H-indole-2-carboxamide ([( 3H]364,718)

    Compound Description: This compound is a nonpeptidyl CCK antagonist radioligand used in the purification and characterization of the rat pancreatic cholecystokinin receptor [].

    Relevance: This compound is structurally similar to 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methoxy-4-nitrophenyl)urea, sharing the (S)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4- benzodiazepine-3-yl core. The difference is the substituent at the 3-position, where this related compound has a 1H-indole-2-carboxamide group, whereas the target compound has a urea group.

1-[(R)-2,3-dihydro-1-(2,3-dihydro-1-(2-methylphenacyl)-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea (YM022)

    Compound Description: YM022 is a neutral antagonist of the cholecystokinin receptor-2 (CCK2R) [].

    Relevance: YM022 and 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methoxy-4-nitrophenyl)urea share a core 1,4-benzodiazepine structure with a urea linker at the 3-position. They differ in their specific substituents on the benzodiazepine ring and the urea group.

N-(+)-[1-(adamant-1-ylmethyl)-2,4-dioxo-5-phenyl2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]-N′-phenylurea (GV150,013X)

    Compound Description: GV150,013X is an inverse agonist of the cholecystokinin receptor-2 (CCK2R), meaning it binds to the receptor and reduces its basal activity [].

([(N-[methoxy-3 phenyl] N-[N-methyl N-phenyl carbamoylmethyl], carbomoyl-methyl)-3 ureido]-3-phenyl)2-propionic acid (RPR101,048)

    Compound Description: RPR101,048 is an inverse agonist of the cholecystokinin receptor-2 (CCK2R). It binds to the receptor and inhibits its constitutive activity [].

    Relevance: While RPR101,048 does not contain the benzodiazepine core structure, it is considered structurally related to 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methoxy-4-nitrophenyl)urea due to its similar function as a CCK2R antagonist and the presence of urea and phenyl groups in both compounds.

-2-Isobutyl-N1-((S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-propylsuccinamide (IN973)

    Compound Description: [3H]IN973 is a gamma-secretase radioligand. It binds to gamma-secretase in various species, including rats, rhesus monkeys, and humans, with high affinity and specificity. This compound has been used to study the relationship between gamma-secretase occupancy and the reduction of amyloid-beta peptide in the brain [, ].

    Relevance: [3H]IN973 is structurally similar to 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methoxy-4-nitrophenyl)urea, sharing the (S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl core. They differ in the substituent at the 3-position, with [3H]IN973 having a succinamide group while the target compound has a urea group.

Properties

CAS Number

1796902-28-7

Product Name

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methoxy-4-nitrophenyl)urea

IUPAC Name

1-(2-methoxy-4-nitrophenyl)-3-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea

Molecular Formula

C24H21N5O5

Molecular Weight

459.462

InChI

InChI=1S/C24H21N5O5/c1-28-19-11-7-6-10-17(19)21(15-8-4-3-5-9-15)26-22(23(28)30)27-24(31)25-18-13-12-16(29(32)33)14-20(18)34-2/h3-14,22H,1-2H3,(H2,25,27,31)/t22-/m1/s1

InChI Key

FXDVYJJTUMOCMX-JOCHJYFZSA-N

SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.